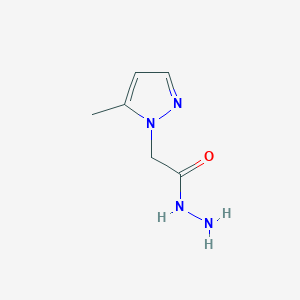

2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-(5-methylpyrazol-1-yl)acetohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c1-5-2-3-8-10(5)4-6(11)9-7/h2-3H,4,7H2,1H3,(H,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUHBUFXTSJXHLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=NN1CC(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 5 Methyl 1h Pyrazol 1 Yl Acetohydrazide and Its Derivatives

Retrosynthetic Analysis and Strategic Considerations for Compound Synthesis

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules. For 2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide, the analysis begins by disconnecting the target molecule at its key functional groups to identify simpler, readily available starting materials.

Two primary disconnections are considered:

C-N Bond of the Hydrazide: The most logical final-step disconnection is at the amide bond of the hydrazide functional group. This retrosynthetic step suggests that the target molecule can be formed from a precursor ester, such as ethyl 2-(5-methyl-1H-pyrazol-1-yl)acetate, and hydrazine (B178648) hydrate (B1144303). This is a standard and reliable method for forming hydrazides.

N-C Bond of the Pyrazole (B372694) Ring: The next disconnection targets the bond between the pyrazole nitrogen (N1) and the acetyl side chain. This leads back to a 3(5)-methylpyrazole ring and an ethyl haloacetate (e.g., ethyl bromoacetate). This approach focuses on N-alkylation of a pre-formed pyrazole ring.

Pyrazole Ring Formation: The pyrazole ring itself can be disconnected according to the well-established Knorr pyrazole synthesis. This involves a cyclocondensation reaction between a 1,3-dicarbonyl compound, such as ethyl acetoacetate (B1235776) or acetylacetone, and a hydrazine derivative. nih.govbeilstein-journals.org

This analysis reveals a strategic, multi-step pathway: first, construct the substituted pyrazole ring; second, attach the acetate (B1210297) side chain to the ring's nitrogen; and third, convert the ester group into the desired acetohydrazide. A key strategic consideration is managing the regioselectivity during the N-alkylation of 3(5)-methylpyrazole, as the reaction can potentially yield both N1 and N2 substituted isomers.

Classical and Modern Synthetic Approaches for 2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide

Both well-established and contemporary methods are employed to synthesize the title compound, ranging from sequential multi-step reactions to more streamlined one-pot protocols.

The most common and versatile method for synthesizing 2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide follows a three-step sequence derived from the retrosynthetic analysis.

Step 1: Synthesis of 3(5)-Methylpyrazole The initial step involves the Knorr pyrazole synthesis, a cornerstone reaction for creating pyrazole rings. beilstein-journals.org This is typically achieved through the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine. For instance, reacting ethyl acetoacetate with hydrazine hydrate in a suitable solvent like ethanol (B145695) leads to the formation of 3-methyl-1H-pyrazol-5(4H)-one.

Step 2: N-Alkylation to form Ethyl 2-(5-methyl-1H-pyrazol-1-yl)acetate The pyrazole ring from the previous step is then N-alkylated to introduce the side chain. 3(5)-Methylpyrazole is reacted with an ethyl haloacetate, such as ethyl bromoacetate, in the presence of a base (e.g., potassium carbonate or sodium ethoxide) and a solvent like acetone (B3395972) or dimethylformamide (DMF). This reaction must be carefully controlled to favor the desired N1 isomer over the N2 isomer.

Step 3: Hydrazinolysis to form 2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide In the final step, the ester, ethyl 2-(5-methyl-1H-pyrazol-1-yl)acetate, is converted to the target acetohydrazide. This is accomplished by reacting the ester with an excess of hydrazine hydrate, often in a solvent such as methanol (B129727) or ethanol, under reflux conditions. ijirset.com The reaction proceeds to completion, and the product can be isolated upon cooling and purification.

Modern synthetic chemistry emphasizes efficiency through one-pot reactions and multicomponent reactions (MCRs), which reduce reaction time, resource consumption, and waste generation. nih.gov

One-pot strategies for pyrazole synthesis often involve the in situ generation of a key intermediate. beilstein-journals.orgrsc.org For example, a 1,3-dicarbonyl compound can be generated in situ from a ketone and an acid chloride, followed by the addition of a hydrazine derivative to complete the pyrazole synthesis in a single vessel. organic-chemistry.org

A potential one-pot approach for the target compound could involve the reaction of ethyl 2-hydrazinylacetate with a 1,3-dicarbonyl compound like acetylacetone. However, the direct use of substituted hydrazines can sometimes lead to challenges with regioselectivity. mdpi.com

Multicomponent reactions, where three or more reactants combine in a single operation, represent a highly efficient strategy. nih.gov A four-component reaction involving an aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate is a common method for synthesizing pyranopyrazole derivatives and showcases the power of MCRs in building complex heterocyclic systems from simple precursors. wisdomlib.org Adapting such a strategy for the direct synthesis of 2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide remains an area of active research.

Optimization of Reaction Conditions, Yields, and Purity for Scalable Synthesis

Optimizing reaction parameters is crucial for maximizing yield and purity, especially for large-scale production. Key factors include the choice of catalyst, solvent, temperature, and reaction time.

| Parameter | Condition | Effect on Yield and Purity | Reference |

| Catalyst | Acid (e.g., TsOH, HCl) or Base (e.g., piperidine, K2CO3) | Catalysts are often essential for the cyclocondensation step, increasing reaction rate and yield. mdpi.com Base selection in the N-alkylation step is critical for regioselectivity and preventing side reactions. | mdpi.com |

| Solvent | Ethanol, Methanol, Water, DMF, DMSO | Solvent polarity can influence reaction rates and solubility of reactants. Green solvents like ethanol and water are preferred. For N-alkylation, polar aprotic solvents like DMF can accelerate the reaction. researchgate.net | researchgate.net |

| Temperature | Room Temperature to Reflux | Higher temperatures generally increase reaction rates but can also lead to side products. Temperature can be a tool to control selectivity between different isomers. nih.govnih.gov | nih.govnih.gov |

| Reaction Time | Minutes to Hours | Optimization aims to find the shortest time for complete conversion to minimize energy consumption and degradation of products. Microwave-assisted synthesis can dramatically reduce reaction times. nih.gov | nih.gov |

| Reactant Ratio | Stoichiometric or Excess | Using an excess of one reactant, such as hydrazine hydrate in the hydrazinolysis step, can drive the reaction to completion. |

For scalable synthesis, transitioning from batch to continuous flow processing is also a modern optimization strategy. Flow chemistry can offer better control over reaction parameters, improved safety, and higher consistency in product quality. rsc.org

Green Chemistry Principles and Sustainable Synthetic Routes for Pyrazole-Hydrazide Compounds

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. researchgate.netjetir.org

Key green approaches include:

Use of Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water, ethanol, or polyethylene (B3416737) glycol (PEG). acs.org Aqueous media are particularly attractive for their low cost, safety, and environmental benefits.

Alternative Energy Sources: Microwave irradiation and ultrasonication are used to accelerate reactions, often leading to higher yields in significantly shorter times compared to conventional heating. nih.govnih.gov These methods are more energy-efficient and can enable solvent-free reactions.

Catalysis: The use of reusable or biodegradable catalysts, such as solid-supported acid catalysts or biocatalysts, aligns with green chemistry principles by reducing waste and avoiding toxic reagents. jetir.org

Atom Economy: Multicomponent reactions are inherently green as they maximize the incorporation of atoms from the reactants into the final product, thus minimizing waste. nih.govacs.org

By adopting these sustainable practices, the synthesis of 2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide and its derivatives can be made more efficient, economical, and environmentally responsible.

Advanced Structural Characterization and Computational Studies of 2 5 Methyl 1h Pyrazol 1 Yl Acetohydrazide

Spectroscopic Analysis for Conformational and Electronic Structure Elucidation

Spectroscopic techniques are fundamental in determining the conformational and electronic properties of molecules. While specific spectra for 2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide are not widely published, data from similar structures allow for a predictive analysis.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations (e.g., 2D NMR, solid-state NMR)

Advanced NMR techniques are powerful tools for elucidating the intricate structures of molecules. For pyrazole (B372694) derivatives, 1H and 13C NMR are routinely used to confirm their synthesis and structure.

In the case of related pyrazole carboxamide derivatives, 1H and 13C NMR have been effectively used to elucidate chemical structures, identify hydrogen bonding interactions, and differentiate between possible tautomers. researchgate.net For instance, in a study of N-aryl-4-benzoyl-5-phenyl-1H-pyrazole-3-carboxamides, downfield shifts in the 1H and 13C NMR spectra were indicative of hydrogen bonding. researchgate.net

For a compound like 2-(3-methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol (B145695), the 1H-NMR spectrum in CDCl3 shows characteristic signals for the methyl group protons at δ = 2.34 ppm and the pyrazole ring proton as a singlet at δ = 6.37 ppm. mdpi.com The 13C-NMR spectrum of the same compound displays the methyl carbon at δ = 13.48 ppm and the pyrazole ring carbons at δ = 106.37 (C-H), 142.22 (C), and 148.05 (C-CH3). mdpi.com

Based on these examples, the expected 1H NMR spectrum of 2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide would likely show distinct signals for the methyl protons, the pyrazole ring protons, the methylene (B1212753) protons of the acetohydrazide moiety, and the NH and NH2 protons. 2D NMR techniques such as COSY and HMBC would be invaluable in confirming the connectivity between these protons and the carbon backbone. Solid-state NMR could provide further information on the molecular conformation and packing in the solid state.

Table 1: Representative 1H and 13C NMR Data for a Related Pyrazole Derivative

Data for 2-(3-methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol mdpi.com

| Atom | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |

|---|---|---|

| CH3 | 2.34 (s) | 13.48 |

| N-CH2 | 4.59 (t) | 52.29 |

| CH2OH | 4.12 (t) | 62.91 |

| Pyrazole C-H | 6.37 (s) | 106.37 |

| Pyrazole C-CH3 | - | 148.05 |

| Pyrazole C | - | 142.22 |

| Pyridine (B92270) C-Hβ | 7.32 (m) | 122.94 |

| Pyridine C-Hδ | 7.60 (d) | 123.62 |

| Pyridine C-Hγ | 7.82 (t) | 137.73 |

| Pyridine C-Hα | 8.62 (d) | 148.31 |

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of a molecule and for studying its fragmentation patterns. For several hydrazone derivatives of pyrazole-4-carboxaldehydes, ESI-HRMS has been used to confirm their molecular formula by matching the calculated and found [M+H]+ values. ingentaconnect.com

The fragmentation of pyrazole-containing compounds is influenced by the nature and position of their substituents. While a specific fragmentation pathway for 2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide is not documented, general principles of mass spectrometry suggest that initial fragmentation would likely involve the acetohydrazide side chain. Cleavage of the N-N bond, the C-C bond, and the bond between the pyrazole ring and the side chain would be expected. The stability of the resulting pyrazole-containing fragments would play a key role in the observed mass spectrum.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Intermolecular Interaction Analysis

Vibrational spectroscopy, including FT-IR and Raman, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions.

For pyrazolone (B3327878) derivatives, theoretical calculations using DFT have been employed to assign vibrational frequencies. jocpr.com In a study on pyrazol-5-one and its methyl and phenyl derivatives, the N-H vibrational frequency was found to be influenced by the substituents. jocpr.com

In the FT-IR spectrum of a related compound, methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, characteristic peaks were observed at 3204 cm⁻¹ for OH stretching and 1728 cm⁻¹ for the ester carbonyl stretching. mdpi.com For 2-(5-fluoro-2-methyl-1H-inden-3-yl)acetohydrazide, IR (KBr) absorptions were noted for C=O (amide) at 1620 cm⁻¹ and N-H at 3039 and 3200 cm⁻¹. ijirset.com

Based on these findings, the FT-IR spectrum of 2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide is expected to show characteristic absorption bands for the N-H stretching of the hydrazide group (typically in the range of 3200-3400 cm⁻¹), the C=O stretching of the amide group (around 1650-1680 cm⁻¹), and C=N and C=C stretching vibrations of the pyrazole ring. The positions of these bands can be indicative of hydrogen bonding interactions within the crystal lattice.

Table 2: Expected FT-IR Absorption Bands for 2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide

| Functional Group | Expected Wavenumber (cm-1) |

|---|---|

| N-H stretching (hydrazide) | 3200 - 3400 |

| C-H stretching (methyl) | 2850 - 3000 |

| C=O stretching (amide I) | 1650 - 1680 |

| N-H bending (amide II) | 1550 - 1640 |

| C=N stretching (pyrazole) | 1500 - 1600 |

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and intermolecular interactions.

Determination of Molecular Geometry and Conformational Preferences in the Solid State

While a crystal structure for 2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide is not available, the structures of several related pyrazole derivatives have been reported, offering insights into the likely molecular geometry.

For example, the crystal structure of methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate reveals that the pyrazole ring is planar. mdpi.com In 2-(3-methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol, the pyrazole and pyridine rings are nearly coplanar, with a dihedral angle of 10.65(2)°. mdpi.com The bond lengths and angles within the pyrazole ring of this compound are comparable to those found in other literature reports. mdpi.com

These studies suggest that the pyrazole ring in 2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide will also be planar. The conformational preference of the acetohydrazide side chain will be determined by steric and electronic factors, as well as by the intermolecular interactions in the crystal.

Table 3: Selected Bond Lengths and Angles from a Related Pyrazole Derivative

Data for 2-[bis(1H-pyrazol-1-yl)methyl]pyridine

| Bond | Length (Å) | Angle | Degree (°) |

|---|---|---|---|

| N2-C6 | - | C6-N2-N3 | 112.85(14) |

| N2-C1 | - | C6-N2-C1 | 127.42(13) |

| N3-N2 | - | N3-N2-C1 | 119.70(12) |

| N3-C4 | - | C4-N3-N2 | 104.30(14) |

| C4-C5 | - | N3-C4-C5 | 112.05(16) |

| C5-C6 | - | C6-C5-C4 | 104.55(16) |

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Intermolecular interactions, particularly hydrogen bonding, play a crucial role in the crystal packing of molecules containing hydrazide moieties. The presence of both hydrogen bond donors (N-H groups) and acceptors (C=O and pyrazole nitrogen atoms) in 2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide suggests that extensive hydrogen bonding networks will be a dominant feature of its crystal structure.

In the crystal structure of methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, strong O-H···N hydrogen bonds link the molecules into chains. mdpi.com Weaker C-H···O hydrogen bonds then connect these chains into centrosymmetric dimers. mdpi.com For 2-(3-methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol, molecules are linked into centrosymmetric dimers through N···H-O hydrogen bonds. mdpi.com

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide |

| 2-(3-methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol |

| N-aryl-4-benzoyl-5-phenyl-1H-pyrazole-3-carboxamides |

| 2-(5-fluoro-2-methyl-1H-inden-3-yl)acetohydrazide |

| methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate |

| 2-[bis(1H-pyrazol-1-yl)methyl]pyridine |

Quantum Chemical Computations

Quantum chemical computations, particularly those grounded in Density Functional Theory (DFT), serve as powerful tools for elucidating the structural and electronic properties of molecules like 2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide from first principles. These theoretical calculations provide deep insights that complement experimental data, offering a molecular-level understanding of the compound's behavior.

Density Functional Theory (DFT) is a widely employed computational method to investigate the electronic characteristics of molecular systems. jcsp.org.pk Functionals such as B3LYP combined with basis sets like 6-311G(d,p) or 6-311++G** are commonly used to optimize molecular geometry and predict electronic properties. nih.govresearchgate.net

A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. researchgate.netirjweb.comnih.gov A smaller energy gap generally implies higher chemical reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

For a structurally related compound, N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, DFT calculations at the B3LYP/6–311 G(d,p) level determined the HOMO and LUMO energy values to be -5.3130 eV and -0.2678 eV, respectively. nih.gov This results in a HOMO-LUMO energy gap of 5.0452 eV. nih.gov These values provide a theoretical basis for understanding the charge transfer interactions within the molecule. irjweb.com

DFT calculations are also instrumental in predicting spectroscopic properties. By calculating vibrational frequencies, theoretical FT-IR spectra can be generated, which, when compared with experimental data, allow for the precise assignment of vibrational modes. uclouvain.be Similarly, Time-Dependent DFT (TD-DFT) calculations can predict electronic absorption spectra (UV-Vis), providing insights into the electronic transitions occurring within the molecule. jcsp.org.pk

Table 1: Predicted Electronic Properties of a Related Pyrazole Acetamide (B32628) Derivative Data derived from DFT calculations on N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide. nih.gov

| Parameter | Value | Significance |

|---|---|---|

| EHOMO | -5.3130 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -0.2678 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

Molecules that are not sterically rigid, such as 2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide, can exist in multiple spatial arrangements known as conformations. The exploration of the conformational energy landscape, often achieved by scanning the Potential Energy Surface (PES), is crucial for identifying the most stable, low-energy conformers.

Computational studies on similar pyrazole-3-carbohydrazide derivatives have revealed the existence of multiple stable structures with similar energies. uclouvain.be By systematically rotating dihedral angles of key rotatable bonds and calculating the corresponding energy, a map of the conformational landscape can be generated. This analysis helps determine the global minimum energy conformation, which is the most likely structure of the molecule in the gas phase. Furthermore, these calculations can be performed with solvent models to predict the most stable conformation in solution, which can differ significantly due to interactions with solvent molecules. uclouvain.be Identifying the most stable conformers is essential as the molecule's shape dictates its ability to interact with biological targets.

Beyond the HOMO-LUMO gap, DFT provides more nuanced tools for predicting chemical reactivity at specific atomic sites. These are known as chemical reactivity descriptors.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. cbijournal.com It is invaluable for identifying regions that are electron-rich or electron-poor. By convention, red-colored regions indicate negative electrostatic potential and are susceptible to electrophilic attack, while blue-colored regions represent positive potential, indicating sites for nucleophilic attack. nih.govcbijournal.com The MEP map thus provides a clear guide to the molecule's reactive behavior and its hydrogen bonding capabilities. cbijournal.com

Fukui Functions: For a more quantitative analysis, Fukui functions are employed. nih.gov These descriptors are derived from the change in electron density as an electron is added to or removed from the molecule. The nucleophilic Fukui function (f+) identifies the sites most susceptible to a nucleophilic attack, while the electrophilic Fukui function (f-) pinpoints the sites most prone to an electrophilic attack. nih.govmdpi.commdpi.com The dual descriptor, defined as the difference between f+ and f-, can unambiguously reveal nucleophilic (where the descriptor is positive) and electrophilic (where the descriptor is negative) sites within the molecule. researchgate.net For related pyrazole derivatives, these functions have been successfully used to identify the specific atoms that act as electrophile and nucleophile centers. nih.govmdpi.com

Table 2: Key Chemical Reactivity Descriptors

| Descriptor | Description | Application |

|---|---|---|

| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential on the electron density surface. cbijournal.com | Visually identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net |

| Fukui Functions (f+, f-) | Quantifies the change in electron density upon addition or removal of an electron. nih.gov | Pinpoints the most probable atomic sites for nucleophilic and electrophilic attacks, respectively. mdpi.comresearchgate.net |

Molecular Dynamics (MD) Simulations

While quantum chemical computations provide a static, time-independent picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view, modeling the movement of atoms and molecules over time. This approach is essential for understanding the behavior of 2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide in a realistic biological environment, such as in solution or bound to a protein.

MD simulations can model the behavior of a solute molecule, such as 2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide, in a solvent box, typically filled with water molecules. By simulating the system for nanoseconds or longer, these simulations can track the dynamic conformational changes of the molecule. nih.gov This allows for the observation of how the molecule flexes, bends, and rotates in response to thermal energy and interactions with surrounding solvent molecules. Such simulations provide insight into the molecule's flexibility, the stability of different conformers in an aqueous environment, and the formation and breaking of hydrogen bonds with water, which is critical for understanding its solubility and transport properties.

For compounds with potential biological activity, MD simulations are a cornerstone for studying protein-ligand interactions. mdpi.com Typically, a static binding pose is first predicted using molecular docking. An MD simulation is then performed on the resulting protein-ligand complex to assess the stability and dynamics of this interaction over time. nih.gov

In studies of related pyrazole-carboxamide inhibitors with carbonic anhydrase, 50-nanosecond MD simulations were used to analyze the stability of the docked complexes. nih.gov Key analyses include:

Root-Mean-Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms is monitored throughout the simulation. A stable RMSD value indicates that the ligand remains securely bound in the active site without significant conformational changes or dissociation. nih.gov

Hydrogen Bond Analysis: The number and duration of hydrogen bonds between the ligand and protein residues are tracked. The persistence of key hydrogen bonds over the simulation time confirms their importance in anchoring the ligand and stabilizing the complex. nih.gov

These dynamic simulations provide a much more realistic and detailed picture of the binding event than static docking alone, revealing the subtle conformational adjustments of both the ligand and the protein that are crucial for biological function. aalto.fi

Biological and Pharmacological Investigations of 2 5 Methyl 1h Pyrazol 1 Yl Acetohydrazide Pre Clinical, in Vitro/in Vivo Mechanistic Focus

In Vitro Cell-Based Assays for Biological Activity

A thorough search of scientific databases and literature yields no specific studies detailing the in vitro biological activity of 2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide. While the broader class of pyrazole (B372694) acetohydrazides has been a subject of interest, the specific biological profile of this compound is not documented in the available literature.

Antimicrobial Activity Evaluation

There is no available data from in vitro studies evaluating the antibacterial, antifungal, or antiviral activity of 2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide against specific microbial strains. Research in this area has concentrated on derivatives, leaving the antimicrobial spectrum of the parent compound undetermined.

Cytotoxicity and Antiproliferative Potency in Cancer Cell Lines

Specific studies on the cytotoxicity and antiproliferative effects of 2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide against various cancer cell lines have not been reported in the accessible scientific literature. The potential of this specific molecule as an anticancer agent remains unevaluated.

Enzyme Inhibition and Receptor Binding Studies

There is a lack of published research investigating the enzyme inhibition or receptor binding properties of 2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide. Its potential to interact with targets such as α-glucosidase, α-amylase, SHP2, or cannabinoid receptors has not been a subject of specific scientific inquiry.

Antioxidant and Anti-inflammatory Properties

No dedicated studies on the antioxidant and anti-inflammatory properties of 2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide were identified. While pyrazole derivatives are often explored for these activities, the specific capacity of this compound in these areas is not documented.

In Vivo (Animal Model) Explorations of Pharmacological Effects (Mechanistic and Proof-of-Concept)

Consistent with the absence of in vitro data, there is no evidence of in vivo studies involving 2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide in animal models.

Evaluation in Established Disease Models

No research has been published on the evaluation of 2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide in established disease models, such as infection models or tumor xenografts, to gain mechanistic insights or for proof-of-concept studies.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Principles in Pre-clinical Animal Studies

No preclinical pharmacokinetic or pharmacodynamic data for 2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide has been reported in the accessible scientific literature.

In preclinical drug development, pharmacokinetic studies in animal models are essential to characterize how a substance is absorbed, distributed, metabolized, and excreted (ADME). These studies help predict the compound's behavior in humans. Key parameters evaluated include bioavailability, clearance, volume of distribution, and half-life. Pharmacodynamic studies, conversely, investigate the relationship between drug concentration and its pharmacological effect. This involves assessing the dose-response relationship to understand the intensity and duration of the drug's effect on the body. Together, PK/PD modeling helps in selecting a potential therapeutic dose and schedule for first-in-human clinical trials.

Mechanisms of Action at the Molecular and Cellular Level

The molecular and cellular mechanism of action for 2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide is not described in the current body of scientific literature. The following sections outline the general approaches used to elucidate such mechanisms.

There is no published research detailing the effects of 2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide on cellular pathways or signaling processes.

Investigating a compound's impact on cellular pathways is fundamental to understanding its mechanism of action. This typically involves treating cultured cells with the compound and observing changes in specific signaling cascades. Techniques such as western blotting, qPCR, and phospho-protein arrays are used to measure alterations in protein levels, gene expression, and protein phosphorylation states. High-throughput screening and transcriptomic analyses (e.g., RNA-seq) can provide a broader, unbiased view of the signaling perturbations induced by a new chemical entity, helping to generate hypotheses about its molecular targets.

No experimental or computational studies detailing the protein-ligand interactions or binding mode of 2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide are available.

Determining how a small molecule (ligand) interacts with its protein target is crucial for drug design and optimization. Experimental techniques like X-ray crystallography and cryo-electron microscopy can provide high-resolution structures of the ligand-protein complex, revealing the precise binding orientation and key molecular interactions. Biophysical methods, such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), are used to quantify the binding affinity and thermodynamics of the interaction.

Computationally, molecular docking simulations are employed to predict the preferred binding mode of a ligand within the active site of a target protein. acs.org These models help rationalize structure-activity relationships (SAR) and guide the design of new analogues with improved potency and selectivity. acs.org

The molecular target(s) of 2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide have not been identified or validated in published studies.

Target identification is a critical step in drug discovery, especially for compounds discovered through phenotypic screening. nih.govnih.gov The goal is to pinpoint the specific biomolecule(s), typically proteins, with which the compound interacts to produce its biological effect. nih.govpelagobio.com Common strategies include:

Affinity-Based Methods : These approaches utilize a modified version of the small molecule to "pull down" its binding partners from cell lysates. nih.govmdpi.com The captured proteins are then identified using mass spectrometry.

Label-Free Methods : Techniques like the Cellular Thermal Shift Assay (CETSA) assess target engagement in living cells by measuring changes in protein thermal stability upon compound binding. pelagobio.commtoz-biolabs.com Drug Affinity Responsive Target Stability (DARTS) is another method that uses a protein's change in stability against protease digestion as an indicator of binding. mtoz-biolabs.com

Once a potential target is identified, target validation confirms that modulating this target is responsible for the compound's therapeutic effect and is relevant to the disease pathology. nih.gov

Structure Activity Relationship Sar and Molecular Design Strategies for 2 5 Methyl 1h Pyrazol 1 Yl Acetohydrazide Derivatives

Design Principles for Analogs and Homologs of 2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide

The design of analogs and homologs of 2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide is guided by established medicinal chemistry principles aimed at optimizing interactions with biological targets. A primary strategy involves the structural modification of the pyrazole (B372694) and acetohydrazide components to probe the chemical space around the core scaffold.

Key design principles include:

Substitution on the Pyrazole Ring: The pyrazole ring is a common starting point for modification. Introducing various substituents at different positions allows for the fine-tuning of steric, electronic, and hydrophobic properties. For instance, studies on related pyrazole derivatives have shown that incorporating electron-withdrawing groups can enhance antimicrobial activity. researchgate.net The design of pyrazole-based cannabinoid receptor antagonists identified specific structural requirements for potent activity, such as a para-substituted phenyl ring at the 5-position and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring. acs.org

Modification of the Acetohydrazide Linker: The acetohydrazide fragment is crucial for the biological activity of many derivatives. One innovative strategy has been to replace the traditional amide link found in many bioactive molecules, such as succinate (B1194679) dehydrogenase inhibitors (SDHIs), with an acetohydrazide group. acs.org This modification can alter the molecule's hydrogen bonding capacity, conformational flexibility, and metabolic stability.

Terminal Group Variation: The terminal nitrogen of the hydrazide can be used as a point for diversification, leading to the formation of hydrazones, amides, or other heterocyclic systems. For example, novel pyrazolyl acylhydrazones and amides have been designed by decorating a phenylamino (B1219803) pyrazole nucleus at various positions to explore antiproliferative and antioxidant activities. nih.gov

Bioisosteric Replacement and Scaffold Hopping: Another approach involves replacing parts of the molecule with bioisosteres—chemical groups with similar physical or chemical properties—to improve biological activity or pharmacokinetic profiles. Scaffold hopping, where the core pyrazole structure is replaced by another heterocycle, is also employed to discover novel intellectual property and potentially improved compounds.

These principles are often applied in combination to generate libraries of compounds for screening. For example, a series of 2-(5-methyl-1H-pyrazol-1-yl) acetamide (B32628) derivatives were designed as androgen receptor antagonists, demonstrating how slight modifications to the core structure can target specific biological pathways. researchgate.net

Synthesis and Biological Evaluation of Systematically Modified Derivatives

The synthesis of 2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide derivatives typically involves multi-step reaction sequences. A common synthetic route involves the condensation of a substituted pyrazole with a hydrazine (B178648) derivative. For instance, acetohydrazide-linked pyrazole derivatives have been synthesized through the condensation of acetohydrazide with various substituted formyl pyrazole derivatives under mild conditions. researchgate.net Another approach involves the reaction of ethyl acetoacetate (B1235776) with hydrazine hydrate (B1144303) to form a 3-methyl-5-pyrazolone intermediate, which can then be further modified. jmchemsci.com

Once synthesized, these derivatives undergo rigorous biological evaluation to determine their activity against specific targets. This screening process is essential for identifying lead compounds and establishing structure-activity relationships. Derivatives of the core structure have shown a wide range of biological activities, including antifungal, anticancer, and antidiabetic properties.

For example, a series of pyrazole-4-acetohydrazide derivatives were constructed and evaluated for their antifungal effects against several plant pathogens. acs.orgnih.gov Similarly, other pyrazole derivatives have been synthesized and tested for their potential as antidiabetic agents by evaluating their ability to inhibit enzymes like α-glucosidase and α-amylase. nih.gov In the realm of oncology, novel pyrazole derivatives have been evaluated as CDK2 inhibitors, showing significant anti-proliferative activity in cancer cell lines. rsc.org

The results from these evaluations are often compiled to guide the next cycle of design and synthesis.

Table 1: Biological Activities of Selected Pyrazole Acetohydrazide Derivatives html

Advanced Mechanistic Elucidation of 2 5 Methyl 1h Pyrazol 1 Yl Acetohydrazide S Biological Impact

Comprehensive Target Deconvolution and Validation

The precise molecular targets of 2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide have not been definitively identified in published research. However, studies on analogous compounds provide significant insights into potential biological interactions. A noteworthy example is the investigation of a series of 2-(5-methyl-1H-pyrazol-1-yl)acetamide derivatives, which differ from the subject compound only by the substitution of the hydrazide group with an amide. These acetamide (B32628) analogs have been identified as antagonists of the androgen receptor (AR), a critical target in prostate cancer therapy. diva-portal.orgresearchgate.net

One particular acetamide derivative, designated as compound 6g , demonstrated significant anti-proliferative activity against LNCaP prostate cancer cells, which are known to be androgen-sensitive. diva-portal.org This suggests that the 2-(5-methyl-1H-pyrazol-1-yl)acetyl scaffold is a viable pharmacophore for interacting with the ligand-binding domain of the androgen receptor. It is plausible that 2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide could exhibit similar AR antagonism, though this would require empirical validation.

The process of target deconvolution for a compound like 2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide would typically involve a combination of computational and experimental approaches. Initially, in silico molecular docking studies could be performed to predict the binding affinity of the compound against a panel of known biological targets, including nuclear receptors like AR, various enzymes, and G-protein coupled receptors.

Experimentally, target identification can be achieved through methods such as affinity chromatography-mass spectrometry. In this technique, the compound is immobilized on a solid support and used to "pull down" its binding partners from cell lysates. The captured proteins are then identified using mass spectrometry. Another approach is the use of cellular thermal shift assays (CETSA), which can detect the engagement of a ligand with its target protein in a cellular environment by measuring changes in the protein's thermal stability.

Validation of a potential target, such as the androgen receptor, would involve a suite of biochemical and cell-based assays. For instance, a luciferase reporter assay could confirm the antagonistic activity of the compound on AR signaling. diva-portal.org Further validation could be achieved through downstream gene expression analysis (e.g., via qPCR or Western blotting) to measure the modulation of known AR-regulated genes.

| Compound Analogue | Biological Target | Assay | Key Finding |

| 2-(5-methyl-1H-pyrazol-1-yl) acetamide (6g ) | Androgen Receptor | LNCaP cell proliferation | IC50 of 13.6 µM |

| 2-(5-methyl-1H-pyrazol-1-yl) acetamide (6f ) | Androgen Receptor | AR Luciferase Reporter | 59.7% antagonism |

This table presents data for structurally similar acetamide derivatives to infer potential targets for 2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide.

Biochemical Pathway Perturbations and Metabolomic Analysis in Biological Systems

Specific studies detailing the biochemical pathway perturbations and metabolomic profile of 2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide are not currently available. However, based on the known metabolism of pyrazole (B372694) and hydrazide-containing compounds, several metabolic pathways are likely to be involved in its biotransformation.

The pyrazole ring is generally subject to oxidation, which can lead to the formation of various hydroxylated metabolites. The methyl group on the pyrazole ring is a potential site for hydroxylation, mediated by cytochrome P450 enzymes. The acetohydrazide moiety can undergo several metabolic transformations. Hydrolysis of the hydrazide can yield 5-methyl-1H-pyrazole-1-acetic acid and hydrazine (B178648). The latter is known to be a reactive metabolite that can undergo further oxidation.

Metabolomic analysis, utilizing techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), would be instrumental in identifying the metabolic fate of 2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide in biological systems. Such an analysis would involve treating cells or model organisms with the compound and then analyzing changes in the intracellular and extracellular metabolite profiles over time. This would not only reveal the direct metabolites of the compound but also highlight any broader perturbations in endogenous metabolic pathways.

For instance, if the compound were to inhibit a specific enzyme, metabolomics could reveal an accumulation of the substrate of that enzyme and a depletion of its product. Given the broad range of biological activities reported for pyrazole derivatives, including antimicrobial and antioxidant effects, it is conceivable that 2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide could perturb various pathways, such as microbial metabolic pathways or cellular pathways involved in oxidative stress. nih.gov For example, some pyrazole-hydrazone derivatives have been shown to possess antioxidant properties by scavenging free radicals like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. mdpi.com

| Metabolic Pathway | Potential Transformation | Enzyme Family |

| Oxidation | Hydroxylation of the pyrazole ring or methyl group | Cytochrome P450 |

| Hydrolysis | Cleavage of the acetohydrazide bond | Amidases/Hydrolases |

| Conjugation | Glucuronidation or sulfation of hydroxylated metabolites | UGTs/SULTs |

This table outlines the probable metabolic pathways for 2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide based on the metabolism of related chemical moieties.

Advanced Imaging Techniques for Cellular Localization and Interaction Studies

The subcellular localization of 2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide and its interactions with cellular components could be visualized using advanced imaging techniques, provided the compound is appropriately modified. The pyrazole scaffold is a promising candidate for the development of fluorescent probes for bioimaging applications. nih.gov

To enable cellular imaging, the 2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide molecule would need to be conjugated with a fluorophore. This could be achieved through synthetic modification, for example, by attaching a fluorescent dye to a part of the molecule that is not critical for its biological activity. The choice of fluorophore would depend on the desired photophysical properties, such as excitation and emission wavelengths, and the imaging modality to be used (e.g., confocal microscopy, super-resolution microscopy).

Once a fluorescent analog is synthesized, its cellular uptake, distribution, and localization can be monitored in living cells using techniques like confocal laser scanning microscopy. This would provide valuable information on whether the compound accumulates in specific organelles, such as the nucleus, mitochondria, or endoplasmic reticulum. Co-localization studies, using organelle-specific fluorescent trackers, would further refine the understanding of its subcellular distribution.

Furthermore, advanced imaging techniques such as Förster Resonance Energy Transfer (FRET) could be employed to study the direct interaction of the fluorescently-labeled compound with its putative target protein within the cell. This would require the target protein to be tagged with a complementary fluorophore. A FRET signal would only be observed when the two fluorophores are in close proximity, indicating a direct molecular interaction.

While no specific imaging studies have been reported for 2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide, the feasibility of such approaches is well-established for other small molecules and pyrazole derivatives. nih.gov These techniques would be crucial for a comprehensive understanding of the compound's mechanism of action at the cellular level.

| Imaging Technique | Application | Information Gained |

| Confocal Microscopy | Cellular uptake and distribution of a fluorescent analog | Subcellular localization (e.g., cytoplasm, nucleus) |

| Co-localization Studies | Precise organelle accumulation | Identification of specific organelles of accumulation |

| FRET Imaging | Direct interaction with a target protein | Confirmation of target engagement in a cellular context |

This table summarizes advanced imaging techniques applicable for studying the cellular dynamics of a fluorescently-labeled version of 2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide.

Potential Non Medical and Non Clinical Applications of 2 5 Methyl 1h Pyrazol 1 Yl Acetohydrazide

Material Science Applications (e.g., Coordination Polymers, Luminescent Materials, Sensors)

The ability of pyrazole (B372694) derivatives to act as ligands has been widely exploited in the synthesis of novel materials with unique structural and functional properties.

Coordination Polymers:

The specific geometry and connectivity of the resulting polymer are dictated by the coordination preferences of the metal ion and the binding modes of the pyrazole ligand. Researchers have successfully synthesized 3D coordination frameworks using pyrazole-based ligands, demonstrating their utility in creating robust, extended networks. nih.govrsc.org The properties of these materials, such as porosity and stability, can be tuned by modifying the substituents on the pyrazole ring or by changing the metal ion. nih.gov

Interactive Data Table: Examples of Coordination Polymers with Pyrazole-Type Ligands

| Ligand | Metal Ion(s) | Resulting Structure | Key Feature | Reference |

| N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | Cd(II), Cu(II), Fe(II) | Mononuclear complexes | Self-assembly influenced by H-bonding | nih.gov |

| 3,3′-(pyridine-2,6-diyl)bis(1H-pyrazol-5-ol) derivative | Fe(II), Ag(I) | Heterometallic 2D Polymer | PCET-assisted synthesis | nih.gov |

| 4,4'-bipyrazole | Ag(I) | 1D and 2D Polymers | Exo-bidentate and exo-tetradentate bridging | researchgate.net |

| 3-((1H-tetrazol-5-yl) methyl) pyridine (B92270) | Cu(II), Zn(II), Cd(II) | 2D and 3D Frameworks | In-situ ligand synthesis | rsc.org |

Luminescent Materials and Sensors:

Pyrazole derivatives are prominent in the development of luminescent materials, often due to their ability to sensitize the emission of lanthanide ions or to form fluorescent complexes with other metals. mdpi.comnih.gov When a pyrazole-containing ligand absorbs light, it can transfer that energy to a coordinated metal ion (a process known as the antenna effect), which then emits light at its own characteristic wavelength. mdpi.com This has led to the creation of highly efficient luminescent materials, such as a terbium(III) complex with a 3-(2-pyridyl)pyrazole ligand that exhibits a quantum yield of 92%. mdpi.com

This fluorescence is often highly sensitive to the chemical environment, a property that is harnessed to create chemical sensors. Pyrazole-based "turn-on" fluorescent sensors have been designed for the selective detection of various metal ions. nih.govsemanticscholar.orgrsc.org In these systems, the ligand itself is weakly fluorescent, but upon binding to a specific metal ion, a significant increase in fluorescence intensity is observed. For example, one pyrazole sensor showed a 20-fold increase in fluorescence at 480 nm specifically in the presence of Zn²⁺ ions, allowing for its selective detection over the chemically similar Cd²⁺ ion. nih.govsemanticscholar.orgrsc.org Another pyrazole derivative was developed to detect Fe³⁺ with a 30-fold increase in fluorescence at 465 nm. nih.govsemanticscholar.org

Analytical Chemistry Applications (e.g., Chemo-sensors, Reagents for Detection)

The principles that underpin fluorescent materials also drive the applications of pyrazole derivatives in analytical chemistry. The acetohydrazide moiety can be readily converted into a hydrazone, a functional group renowned for its coordination and sensing capabilities. researchgate.netdergipark.org.tr Hydrazone derivatives are widely used as analytical reagents for the spectroscopic determination of metal ions. dergipark.org.tr

Pyrazole-hydrazone systems can act as highly selective and sensitive chemo-sensors for environmentally and biologically important ions. nih.gov The detection mechanism often involves a colorimetric change (visible to the naked eye) or a fluorometric response ("turn-on" or "turn-off") upon complexation with the target analyte. nih.gov

Research on a pyridine–pyrazole-based dye demonstrated its function as a dual colorimetric and fluorescent chemodosimeter for Fe³⁺ ions. nih.gov Another pyrazole-based sensor was designed to selectively recognize Al³⁺ ions through both a color change and fluorescence enhancement. nih.gov The selectivity of these sensors is a key advantage, as they can often detect a specific ion even in the presence of a mixture of other, similar ions. The limit of detection (LOD) for these sensors can be very low, often in the micromolar (µM) range, making them suitable for trace analysis. nih.govnih.gov

Interactive Data Table: Performance of Pyrazole-Based Chemosensors

| Sensor Type | Target Analyte | Detection Method | Limit of Detection (LOD) | Reference |

| Pyrazole-Pyrazoline | Fe³⁺ | Fluorescence Turn-On | 0.025 µM | nih.govsemanticscholar.org |

| Pyrazole-Pyrazoline | Zn²⁺ | Fluorescence Turn-On | 0.032 µM | nih.gov |

| Pyridine-Pyrazole | Al³⁺ | Colorimetric & Fluorescent | Not Reported | nih.gov |

| Pyridine-Pyrazole | Hg²⁺ | Fluorescence Quenching | 14.54 µM | nih.gov |

| Imine-Pyrazole | Cu²⁺ | Fluorescence Enhancement | 2.14 µM | nih.gov |

Catalytic Applications (e.g., Ligands in Transition Metal Catalysis)

In the field of catalysis, pyrazole derivatives serve as versatile ligands that can stabilize transition metal centers and facilitate a wide range of chemical transformations. nih.govresearchgate.netresearchgate.net The electronic properties of the metal catalyst can be fine-tuned by altering the substituents on the pyrazole ligand, thereby influencing its activity and selectivity. researchgate.net

Complexes formed between pyrazole-hydrazone ligands and transition metals, particularly copper(II), have shown significant promise as catalysts for oxidation reactions. bohrium.combohrium.com These complexes can mimic the function of metalloenzymes like catechol oxidase, which catalyzes the oxidation of catechols to o-quinones. jocpr.comnih.gov In one study, a series of pyrazole-hydrazone ligands were used to form copper(II) complexes in situ, which then effectively catalyzed the aerobic oxidation of catechol. nih.gov The catalytic activity was found to be highly dependent on the specific structure of the ligand, the copper salt used, and the solvent, with one system achieving a reaction rate of 72.92 µmol·L⁻¹·min⁻¹. nih.gov

Other studies have explored cobalt complexes with pyrazole ligands as catalysts for the peroxidative oxidation of cyclohexane, a crucial transformation in industrial chemistry. nih.gov These catalysts operate under mild conditions (room temperature) and use aqueous hydrogen peroxide as the oxidant. nih.gov The protic nature of the N-H group on the pyrazole ring can also play a direct role in catalysis, participating in proton transfer steps that are key to the reaction mechanism. nih.gov

Interactive Data Table: Catalytic Activity of Pyrazole-Based Metal Complexes

| Ligand Type | Metal Ion | Catalytic Reaction | Substrate | Key Finding | Reference |

| Pyrazole-Hydrazone | Cu(II) | Catecholase Mimic | Catechol | Max. rate of 72.92 µmol·L⁻¹·min⁻¹ | nih.gov |

| Pyrazole-Based Ligands | Cu(II) | Catecholase Mimic | Catechol | Rate of 5.596 µmol·L⁻¹·min⁻¹ in THF | bohrium.comresearchgate.net |

| Pyrazole-Based Ligands | Co(II) | Phenoxazinone Synthase Mimic | 2-Aminophenol | Rate of 2.034 µmol·L⁻¹·min⁻¹ in THF | bohrium.comresearchgate.net |

| 3-Phenylpyrazole | Co(II) | Peroxidative Oxidation | Cyclohexane | Active under mild conditions | nih.gov |

| 2-(1H-pyrazol-3-yl)pyridine | Ir(III) | Hydrogen Evolution | Formic Acid | NH group influences electronic properties | nih.gov |

Future Research Directions and Translational Challenges for 2 5 Methyl 1h Pyrazol 1 Yl Acetohydrazide

Unexplored Synthetic Methodologies and Novel Derivatization Strategies

The future synthesis of novel derivatives from 2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide can build upon established and innovative chemical strategies to expand the library of potential therapeutic agents.

Established Derivatization: The most direct derivatization strategy involves the condensation of the terminal hydrazide group with various aldehydes and ketones. This reaction typically proceeds under mild conditions, sometimes with acid catalysis, to form a wide array of N-acylhydrazone derivatives. asianpubs.org This approach is highly effective for generating structural diversity, as a vast number of aldehydes and ketones are commercially available or readily synthesized. For instance, novel hydrazone derivatives have been prepared by condensing substituted benzaldehydes with similar acetohydrazides under microwave irradiation, a technique that can accelerate reaction times. asianpubs.org

Novel and Unexplored Methodologies: Beyond simple condensation, several advanced synthetic routes remain underexplored for this specific scaffold.

Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to form a complex product, offering high efficiency and atom economy. mdpi.com An MCR approach could involve the in situ formation of the hydrazone and its subsequent participation in a cycloaddition reaction to build more complex heterocyclic systems appended to the pyrazole (B372694) core.

1,3-Dipolar Cycloadditions: The hydrazone derivatives of the parent compound can act as dipoles in cycloaddition reactions to form novel five-membered heterocyclic rings. nih.gov For example, reacting a hydrazone with an alkene can yield pyrazolidine (B1218672) derivatives.

"Green" Chemistry Approaches: Future syntheses should prioritize environmentally friendly methods. This includes using microwave activation in solvent-free conditions, which has been successfully applied to synthesize pyrazole derivatives from tosylhydrazones of α,β-unsaturated carbonyl compounds. nih.gov Such methods reduce reaction times and minimize hazardous waste. frontiersin.org

A summary of potential derivatization strategies is presented below.

| Strategy | Reactant Type | Potential Product Class | Key Advantages |

| Condensation | Aldehydes, Ketones | Hydrazones | High versatility, mild conditions, large reactant pool. asianpubs.org |

| Multicomponent Reactions | Aldehydes, Isocyanides, etc. | Complex Heterocycles | High efficiency, atom economy, complexity generation. mdpi.com |

| 1,3-Dipolar Cycloaddition | Alkenes, Alkynes | Fused/Appended Heterocycles | Novel scaffold creation. nih.gov |

| Microwave-Assisted Synthesis | Various | Diverse Derivatives | Reduced reaction times, improved yields, alignment with green chemistry principles. nih.gov |

Emerging Biological Targets and Disease Areas for Pre-clinical Investigation

Derivatives of pyrazole acetohydrazides have shown activity against a range of biological targets, suggesting promising avenues for future pre-clinical investigation. The structural versatility of the pyrazole scaffold allows it to interact with numerous biological systems. asianpubs.org

Anti-inflammatory and Analgesic Targets: The pyrazole nucleus is a well-known pharmacophore in anti-inflammatory drugs. nih.gov Hydrazone derivatives, in particular, have been investigated for their ability to inhibit key enzymes in the inflammatory cascade. A study on pyrazole-hydrazone derivatives identified compounds that showed potent dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes critical to the inflammatory process. nih.gov This dual-inhibition profile is highly desirable for developing anti-inflammatory agents with potentially improved efficacy and safety profiles.

Anticancer Targets: Numerous pyrazole derivatives have been explored as anticancer agents, targeting various proteins involved in cancer progression. nih.gov

Kinase Inhibition: Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. The pyrazole scaffold is a key component in many kinase inhibitors. mdpi.com Future derivatives could be screened against kinases implicated in specific cancers, such as Cyclin-Dependent Kinase 8 (CDK8), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR). nih.govchemmethod.com

Proteasome Inhibition: The proteasome is a critical target in cancer therapy, particularly for multiple myeloma. A virtual screening campaign successfully identified pyrazole-based compounds as effective proteasome inhibitors. nih.govacs.org

Antimicrobial Targets: The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Pyrazole-hydrazone derivatives have demonstrated significant potential as both antibacterial and antifungal agents, attributed to their ability to interfere with microbial enzymes and receptors. asianpubs.orgresearchgate.net Some novel pyrazole-derived hydrazones have shown potent and specific activity against lethal drug-resistant bacteria like Acinetobacter baumannii, with minimum inhibitory concentrations (MIC) as low as 0.78 µg/mL. researchgate.net

The table below summarizes the inhibitory activity of some representative pyrazole-hydrazone derivatives against key biological targets.

| Compound Class | Target Enzyme(s) | Disease Area | Reported IC₅₀ / Activity |

| Pyrazole-Hydrazone | COX-2 | Inflammation | 0.58 µM (more potent than Celecoxib) nih.gov |

| Pyrazole-Hydrazone | 5-LOX | Inflammation | 1.92 µM (more potent than Zileuton) nih.gov |

| Pyrazole Benzothiazole Hybrid | VEGFR-2 | Cancer | 34.58 µM nih.gov |

| Pyrazole Carbaldehyde Derivative | PI3 Kinase | Cancer (Breast) | 0.25 µM (more potent than Doxorubicin) nih.gov |

| Pyrazole-derived Hydrazone | A. baumannii | Bacterial Infection | MIC as low as 0.78 µg/mL researchgate.net |

Integration of Advanced Computational Approaches for Predictive Modeling and Virtual Screening

Computational chemistry offers powerful tools to accelerate the drug discovery process, reduce costs, and refine the design of novel derivatives of 2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide. chemmethod.com

Virtual Screening: High-throughput virtual screening (HTVS) can be employed to screen large libraries of virtual compounds derived from the parent acetohydrazide against the three-dimensional structures of biological targets. chemmethod.comchemmethod.com This process filters for molecules with a high predicted binding affinity, prioritizing them for synthesis and experimental testing. For example, HTVS has been successfully used to identify novel pyrazole-based inhibitors of CDK8, a key enzyme in cancer progression, by screening over 12,000 compounds. chemmethod.comchemmethod.com Similarly, virtual screening of pyrazole derivatives of usnic acid identified lead compounds against the anti-hyperglycemic target PPARγ. nih.gov

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a compound and its biological activity. nih.gov For a series of newly synthesized derivatives, 2D- and 3D-QSAR models can be developed to predict the activity of unsynthesized analogues. acs.org These models help identify key structural features—such as specific functional groups or electronic properties—that are crucial for potency and selectivity, thereby guiding the design of more effective molecules. acs.org

Molecular Docking and Dynamics: Molecular docking simulations predict the preferred orientation and binding affinity of a ligand when bound to the active site of a target protein. nih.gov This provides critical insights into the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov For instance, docking studies of pyrazole-hydrazone derivatives within the COX-2 active site have helped explain their inhibitory activity. nih.gov Following docking, molecular dynamics (MD) simulations can be run to assess the stability of the predicted binding pose over time, providing a more dynamic and realistic view of the interaction. nih.gov

Challenges and Opportunities in Translational Research from Bench to Early Pre-clinical Development

Translating a promising compound from the laboratory to a clinical candidate is a complex, expensive, and lengthy process fraught with challenges. researchgate.net For derivatives of 2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide, these hurdles must be anticipated and addressed early in the development pipeline.

Key Translational Challenges:

Synthesis and Scalability: While initial synthesis may be straightforward, developing a cost-effective, safe, and scalable manufacturing process for a lead compound can be a significant hurdle. The synthesis must be reproducible and yield a product of high purity, which can be difficult for complex heterocyclic molecules.

Pharmacokinetics (ADME): A compound must have suitable Absorption, Distribution, Metabolism, and Excretion (ADME) properties to be effective. frontiersin.org Poor solubility, low bioavailability, rapid metabolism, or high toxicity are common reasons for failure. Early in silico ADME prediction and subsequent in vitro assays are crucial to identify and mitigate these risks. chemmethod.com

Target Selectivity and Off-Target Effects: While a compound may show high potency against its intended target, it may also interact with other proteins, leading to unwanted side effects. Kinase inhibitors, a likely class for pyrazole derivatives, often face challenges with selectivity due to the conserved nature of the ATP-binding site across many kinases. mdpi.com

Funding and Resources: The journey from discovery to preclinical development requires substantial financial investment and access to specialized infrastructure and expertise, which can be a major barrier. researchgate.net

Opportunities for Success:

Privileged Scaffold: The pyrazole ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif capable of binding to multiple biological targets with high affinity. nih.govmdpi.com This history of success in approved drugs provides a strong foundation and rationale for developing new pyrazole-based agents. nih.gov

Computational Tools: Leveraging advanced computational tools for virtual screening and ADME prediction can de-risk projects at an early stage, allowing researchers to focus resources on compounds with the highest probability of success. nih.gov

Collaborative Research: Bridging the gap between academic discovery and industrial development through collaboration can provide the necessary resources and expertise to navigate the complex translational pathway. researchgate.net

Targeted Therapies: By focusing on well-validated biological targets in diseases with high unmet medical needs (e.g., drug-resistant cancers or infections), the therapeutic and commercial potential of novel derivatives can be maximized. mdpi.com

Q & A

What are the common synthetic routes for preparing 2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide and its derivatives?

Basic

The compound is typically synthesized via hydrazinolysis of ester precursors. For example:

- Ester to Hydrazide Conversion : Refluxing methyl or isopropyl esters (e.g., methyl 2-((5-methyl-1H-pyrazol-1-yl)acetate) with hydrazine hydrate in ethanol or propan-2-ol for 3–4 hours yields the acetohydrazide core .

- Derivatization : The hydrazide can be functionalized by condensation with aromatic aldehydes in acetic acid to form Schiff base derivatives (e.g., N'-arylidene acetohydrazides) .

How is the structural integrity of 2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide confirmed in synthetic studies?

Basic

Structural validation relies on multi-spectral analysis :

- IR Spectroscopy : Confirms N–H (3100–3300 cm⁻¹) and C=O (1650–1700 cm⁻¹) stretches .

- NMR : 1H-NMR identifies pyrazole protons (δ 6.0–7.5 ppm) and hydrazide NH₂ signals (δ 4.0–5.0 ppm) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 494 for derivatives) and fragmentation patterns verify molecular weight .

What strategies are employed to functionalize the acetohydrazide core for structure-activity relationship (SAR) studies?

Advanced

Functionalization strategies include:

- Schiff Base Formation : Condensation with substituted benzaldehydes (e.g., 4-hydroxybenzaldehyde) introduces π-conjugated systems, enhancing bioactivity .

- Sulfonylation : Reacting with arylsulfonyl chlorides in basic media (pH 9–10) yields sulfonohydrazides with improved pharmacokinetic profiles .

- Heterocyclic Hybridization : Coupling with triazole or quinazolinone moieties augments target selectivity .

How do crystallographic studies contribute to the understanding of the compound's conformation?

Advanced

Single-crystal X-ray diffraction (SCXRD) using SHELX programs resolves:

- Tautomeric Preferences : Pyrazole ring geometry (e.g., planar vs. puckered) and hydrogen-bonding networks .

- Conformational Flexibility : Substituents like hydroxyimino groups induce steric effects, altering dihedral angles between the pyrazole and hydrazide moieties .

How do substituents on the acetohydrazide moiety influence biological activity?

Advanced

Substituent effects are evaluated via systematic SAR studies :

- Electron-Withdrawing Groups : 4-Nitrobenzylidene derivatives enhance anticonvulsant activity by modulating electron density .

- Hydrophobic Moieties : Thiophen-2-ylmethyl groups improve actoprotective activity, likely via membrane permeability .

- Polar Groups : 4-Hydroxybenzylidene derivatives exhibit anti-inflammatory effects through hydrogen-bond interactions with COX-2 .

How can researchers address discrepancies in biological activity data across different derivatives?

Advanced

Contradictions are resolved via:

- Comparative Assays : Parallel testing under standardized conditions (e.g., MES for anticonvulsant activity) minimizes variability .

- Computational Modeling : Molecular docking (e.g., against EGFR or COX-2) identifies steric/electronic mismatches between derivatives and targets .

- Crystallographic Validation : SCXRD clarifies whether inactive derivatives adopt non-bioactive conformations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.